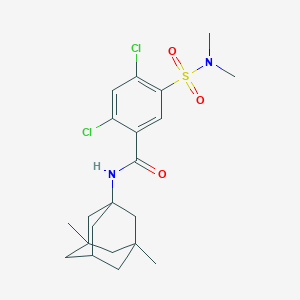
2,4-DICHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-5-(DIMETHYLSULFAMOYL)BENZAMIDE
Overview
Description
2,4-DICHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-5-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound with a unique structure It is characterized by the presence of adamantyl and benzamide groups, along with dichloro and dimethylamino sulfonyl substituents
Preparation Methods
The synthesis of 2,4-DICHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-5-(DIMETHYLSULFAMOYL)BENZAMIDE involves multiple steps. The starting materials typically include 2,4-dichlorobenzoyl chloride and 3,5-dimethyladamantane. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the benzamide linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2,4-DICHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-5-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DICHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-5-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-5-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to proteins or enzymes. The dichloro and dimethylamino sulfonyl groups may participate in hydrogen bonding or electrostatic interactions, affecting the compound’s overall activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar compounds to 2,4-DICHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-5-(DIMETHYLSULFAMOYL)BENZAMIDE include:
2,4-dichloro-N-(adamantyl)-benzamide: Lacks the dimethylamino sulfonyl group, which may result in different chemical and biological properties.
N-(3,5-dimethyl-1-adamantyl)-5-[(dimethylamino)sulfonyl]benzamide: Lacks the dichloro substituents, potentially affecting its reactivity and interactions.
2,4-dichloro-N-(3,5-dimethyl-1-adamantyl)-benzamide: Similar structure but without the dimethylamino sulfonyl group, which may influence its mechanism of action and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(3,5-dimethyl-1-adamantyl)-5-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2N2O3S/c1-19-7-13-8-20(2,10-19)12-21(9-13,11-19)24-18(26)14-5-17(16(23)6-15(14)22)29(27,28)25(3)4/h5-6,13H,7-12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFSFUYVKBYMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C4=CC(=C(C=C4Cl)Cl)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309173.png)
![N-benzyl-5-chloro-3-[(2-chlorobenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309177.png)
![2-(4-fluorophenyl)-9-(2-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4309190.png)
![Ethyl 4-(4-chlorophenyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4309192.png)
![ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(4-NITROPHENYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309198.png)
![ethyl 6-[(4-bromophenoxy)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4309212.png)
![ETHYL 6-{[(2-CHLOROBENZYL)AMINO]METHYL}-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309216.png)
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4309221.png)
![ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309229.png)
![ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309236.png)
![ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309241.png)
![3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4309249.png)
![3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B4309254.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4309258.png)
